1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is an organic compound classified within the imidazole derivatives. This compound features an imidazole ring that is substituted with a 3-methoxyphenylmethyl group and a carboxylic acid functional group. Its chemical structure can be represented by the IUPAC name, which emphasizes its complex molecular architecture involving both aromatic and heterocyclic components. The compound is noted for its potential applications in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
The synthesis of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid typically involves several key steps:
The synthesis can be optimized by adjusting reaction parameters such as temperature, solvent choice, and catalyst selection to improve efficiency and product quality. For example, using a solvent like dimethylformamide (DMF) can facilitate better solubility and reaction kinetics.
The molecular formula for 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid is C13H13N2O3. Its structure includes:
The compound's molecular weight is approximately 245.25 g/mol. Its structural representation can be visualized using various chemical drawing software or databases that provide three-dimensional models.
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid can undergo several types of chemical reactions:
These reactions typically require specific conditions such as temperature control, pH adjustments, and appropriate solvent systems to optimize yields.
The mechanism of action for 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid involves its interaction with biological targets, potentially influencing enzymatic pathways or cellular processes. The imidazole moiety is known for its role in biological systems, often acting as a ligand for metal ions or participating in hydrogen bonding interactions.
Upon administration, the compound may interact with specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric effects. This interaction can lead to downstream effects in metabolic pathways relevant to various therapeutic applications.
Research indicates that derivatives of imidazole compounds often exhibit antimicrobial and antifungal properties, suggesting potential therapeutic uses in treating infections and inflammatory conditions .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid has diverse applications across multiple scientific fields:
Imidazole-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry due to their versatile metal-chelating properties and bioisosteric potential. These compounds emerged prominently in antibiotic research during the early 21st century as scientists sought inhibitors for metallo-β-lactamases (MBLs)—enzymes produced by drug-resistant bacteria that hydrolyze β-lactam antibiotics. The 1H-imidazole-2-carboxylic acid (ICA) core was first identified as a metal-binding pharmacophore (MBP) capable of coordinating zinc ions in MBL active sites, thereby preventing antibiotic degradation [1] [9]. Early analogs exhibited promising in vitro inhibition but suffered from poor penetration through bacterial membranes. Structure-guided optimization in the 2020s focused on N1-substitution to enhance lipophilicity and membrane permeability. Key milestones include:
Table 1: Evolution of Imidazole-Carboxylic Acid Derivatives in MBL Inhibition
Phase | Structural Features | Key Advance | Potency (IC₅₀) |
---|---|---|---|
Early ICA (2018) | Unsubstituted imidazole-2-COOH | Identification as zinc-chelating MBP | >10 µM |
Optimized (2021) | N1-Arylalkyl (e.g., benzyl) | Enhanced membrane permeability | 0.1–0.5 µM |
Refined (2022) | N1-(3-Methoxyphenylmethyl) | Loop engagement in VIM-2 active site | 0.018 µM |
These advancements underscore the scaffold’s critical role in combating carbapenem-resistant Gram-negative pathogens—a priority in global antibiotic development [1] [2].
The 3-methoxyphenylmethyl group at the N1 position of the imidazole ring confers distinct biophysical and target-binding advantages over other substituents. Its significance is threefold:
Electron Density Modulation: The meta-methoxy group donates electrons to the phenyl ring, creating a region of partial negative charge. This facilitates π-stacking with hydrophobic residues (e.g., Trp87) in the VIM-2 MBL active site while avoiding steric clashes with the L60 loop—a flexible region critical for substrate binding [1] [2]. Crystallographic studies confirm that derivatives lacking this methoxy (e.g., unsubstituted benzyl) exhibit 8-fold lower affinity due to suboptimal loop interactions [1].
Lipophilicity-Hydrophilicity Balance: Introducing the 3-methoxyphenylmethyl group increases log P values by ~1.2 units compared to unsubstituted ICA, enhancing outer membrane penetration in Gram-negative bacteria. However, the polar carboxylic acid at C2 counterbalances this lipophilicity, preventing cellular accumulation to toxic levels. Derivatives with para-methoxy or ortho-methoxy isomers show either excessive hydrophobicity (log P > 2.1) or steric hindrance, respectively, reducing efficacy [4] [10].
Conformational Stability: Nuclear magnetic resonance (NMR) analyses reveal that the 3-methoxy group restricts rotation around the C1-N1 bond, locking the phenyl ring in a perpendicular orientation relative to the imidazole plane. This conformation optimally positions the meta-methoxy oxygen for hydrogen bonding with Ser221 in VIM-2, contributing a binding energy gain of –2.3 kcal/mol [1] [2].
Table 2: Impact of N1-Substituents on Inhibitor Performance
Substituent | log P | VIM-2 IC₅₀ (µM) | MER Synergy* (Fold Reduction) |
---|---|---|---|
None (unsubstituted ICA) | –0.8 | 12.5 | 2-fold |
Phenylmethyl | 1.1 | 0.21 | 8-fold |
2-Methoxyphenylmethyl | 1.3 | 0.47 | 4-fold |
3-Methoxyphenylmethyl | 1.4 | 0.018 | >16-fold |
4-Methoxyphenylmethyl | 1.4 | 0.29 | 6-fold |
Synergy with meropenem (MER) against VIM-2-producing *P. aeruginosa [2] [4]
Positional isomerism in imidazole-carboxylic acid derivatives profoundly influences bioactivity through steric, electronic, and pharmacodynamic mechanisms. Three key aspects are critical:
N1 vs. C4/C5 Substitution: The nitrogen atom at position 1 serves as the optimal attachment point for the 3-methoxyphenylmethyl group. Attaching the same substituent to carbon positions (e.g., 1-(3-methoxyphenyl)-1H-imidazole-4-carboxylic acid) disrupts the metal-chelating imidazole-carboxylate triad, reducing zinc affinity by >90% [4] . This occurs because C4-substitution forces the carboxylic acid into a non-coplanar orientation, hindering bidentate coordination with the Zn²⁺ ions in MBLs [9].
Carboxylic Acid Position: Imidazole-2-carboxylic acids exhibit superior MBL inhibition compared to imidazole-4-carboxylic acid isomers. The C2-carboxylate aligns with zinc-coordinating histidine residues (His116, His118) in VIM-2, whereas the C4-carboxylate orients away from the active site, as confirmed by X-ray crystallography [1] [9]. Thiazole-4-carboxylic acid is the only exception, retaining partial activity due to its isoelectronic sulfur atom [2].
Methoxy Regioisomerism: The position of the methoxy group on the phenyl ring dictates bioactivity. Meta-substitution (3-methoxy) maximizes potency, while ortho-substitution (2-methoxy) causes steric interference with imidazole ring rotation, reducing binding entropy. Para-substitution (4-methoxy) diminishes activity by disrupting π-stacking geometry with hydrophobic pocket residues [4] [8].
Table 3: Bioactivity Differences in Positional Isomers
Isomer Structure | VIM-2 IC₅₀ (µM) | Key Structural Limitation |
---|---|---|
1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid | 0.018 | None (optimal) |
1-[(2-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid | 0.42 | Steric clash with imidazole H⁺ |
1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid | 0.31 | Disrupted π-stacking in hydrophobic pocket |
1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid | 4.7 | Non-chelating carboxylate orientation |
1-(3-Methoxyphenyl)-1H-imidazole-2-thiol | >10 | Inability to coordinate both zinc ions |
These insights demonstrate that the confluence of N1-(3-methoxyphenylmethyl) positioning and imidazole-2-carboxylic acid regiochemistry is essential for high-affinity MBL inhibition—a principle guiding rational design in antibiotic adjuvants [1] [2] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1